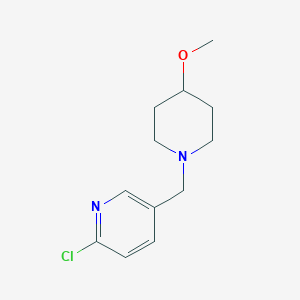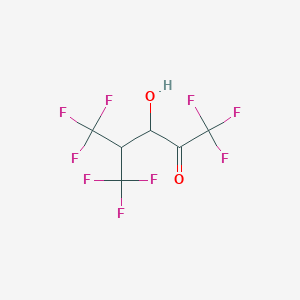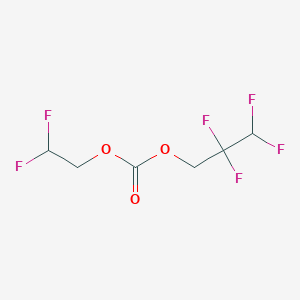
5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid is a synthetic organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a picolinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid typically involves multi-step organic reactions. One common method starts with the halogenation of picolinic acid to introduce the fluorine atom. This is followed by a nucleophilic aromatic substitution reaction to attach the trifluoromethoxyphenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which 5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethoxy groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- 6-(4-(Trifluoromethyl)phenyl)picolinic acid
- 5-Fluoro-2-(trifluoromethoxy)benzoic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
Compared to similar compounds, 5-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinic acid is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the picolinic acid core. This unique arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H7F4NO3 |
|---|---|
分子量 |
301.19 g/mol |
IUPAC名 |
5-fluoro-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO3/c14-9-5-6-10(12(19)20)18-11(9)7-1-3-8(4-2-7)21-13(15,16)17/h1-6H,(H,19,20) |
InChIキー |
VXXRPASEBBSSCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)C(=O)O)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)




![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)

![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)

